Physical State Divergence: Liquid Ortho Isomer Versus Solid Meta, Para, and Unsubstituted Analogs at Ambient Temperature
2-Bromo-2'-chloroacetophenone is a liquid at 20 °C, whereas its three closest structural analogs are all crystalline solids at ambient temperature: 2-bromoacetophenone melts at 48–51 °C, 2-bromo-3'-chloroacetophenone melts at 37–41 °C, and 2-bromo-4'-chloroacetophenone melts at 95–99 °C . This ortho-effect on crystal packing is attributed to the steric and electronic influence of the ortho-chloro substituent disrupting intermolecular organisation [1]. The liquid physical form eliminates the need for pre-heating or dissolution before transfer in continuous-flow reactors and simplifies automated liquid dispensing on synthesis platforms.
| Evidence Dimension | Physical state and melting point at ambient pressure |
|---|---|
| Target Compound Data | Liquid at 20 °C; no melting point reported (liquid at RT); bp 105 °C/1 mmHg |
| Comparator Or Baseline | 2-Bromoacetophenone: solid, mp 48–51 °C. 2-Bromo-3'-chloroacetophenone: solid, mp 37–41 °C. 2-Bromo-4'-chloroacetophenone: solid, mp 95–99 °C |
| Quantified Difference | Target is liquid; all three comparators are solids with melting points ≥37 °C. Ortho substitution lowers the melting point by ≥37 °C relative to the lowest-melting comparator. |
| Conditions | Ambient pressure, 20 °C; data from vendor Certificates of Analysis and PubChem |
Why This Matters
Liquid physical state eliminates dissolution or melting steps prior to use in continuous-flow and automated synthesis platforms, reducing processing time and solvent consumption relative to solid analogs.
- [1] Kalendra, D. M.; Sickles, B. R. Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. J. Org. Chem. 2003, 68 (4), 1594–1596. DOI: 10.1021/jo011042o. View Source
